molecular formula C4H7ClOS2 B14677432 Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester CAS No. 31172-00-6

Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester

Cat. No.: B14677432
CAS No.: 31172-00-6
M. Wt: 170.7 g/mol
InChI Key: ZUUYJRVRXHTUJS-UHFFFAOYSA-N
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Description

Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester is a specialized organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester typically involves the reaction of peroxyacetic acid with a dithio compound and an S-(2-chloroethyl) ester precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include sulfuric acid as a catalyst and hydrogen peroxide as an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process often includes steps such as purification and stabilization to ensure the compound’s quality and stability for commercial use .

Chemical Reactions Analysis

Types of Reactions

Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in industrial processes for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester involves its reactivity with various molecular targets. The peroxyacetic acid group can participate in oxidation reactions, while the dithio linkage and S-(2-chloroethyl) ester moiety can undergo nucleophilic substitution and other reactions. These interactions lead to the formation of different products and pathways, contributing to the compound’s overall reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to peroxyacetic acid, dithio-, S-(2-chloroethyl) ester include:

Uniqueness

What sets this compound apart is its combination of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .

Properties

CAS No.

31172-00-6

Molecular Formula

C4H7ClOS2

Molecular Weight

170.7 g/mol

IUPAC Name

S-(2-chloroethylsulfanyl) ethanethioate

InChI

InChI=1S/C4H7ClOS2/c1-4(6)8-7-3-2-5/h2-3H2,1H3

InChI Key

ZUUYJRVRXHTUJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SSCCCl

Origin of Product

United States

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